2-((3,5-Dimethoxybenzyl)thio)-5-(4-(4-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazole
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Description
2-((3,5-Dimethoxybenzyl)thio)-5-(4-(4-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazole is a useful research compound. Its molecular formula is C22H26N4O3S2 and its molecular weight is 458.6. The purity is usually 95%.
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Biological Activity
2-((3,5-Dimethoxybenzyl)thio)-5-(4-(4-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazole is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This compound features a thiadiazole ring, which is known for its diverse pharmacological properties, including anticancer and antimicrobial activities. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Thiadiazole ring : A five-membered ring containing two nitrogen atoms and three carbon atoms.
- Benzyl thioether : A sulfur atom bonded to a benzyl group (3,5-dimethoxybenzyl).
- Piperazine moiety : A six-membered ring containing two nitrogen atoms, substituted with a methoxyphenyl group.
Table 1: Structural Features
Component | Description |
---|---|
Thiadiazole Ring | Contains two nitrogen atoms in a five-membered ring |
Benzyl Thioether | 3,5-Dimethoxybenzyl group attached via sulfur |
Piperazine | 4-(4-methoxyphenyl)piperazine structure |
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within cells. The thiadiazole moiety is known to modulate enzyme activity and receptor binding, which can lead to significant biological responses. The presence of methoxy groups enhances solubility and bioavailability, which are crucial for effective therapeutic action.
Anticancer Properties
Research indicates that thiadiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Studies : In vitro studies have shown that compounds similar to this compound can inhibit the growth of human cancer cell lines such as A549 (lung cancer), SK-MEL-2 (skin cancer), and HCT15 (colon cancer) with varying IC50 values .
Antimicrobial Activity
The compound may also exhibit antimicrobial properties. Thiadiazole derivatives have been reported to possess activity against a range of bacterial strains, suggesting potential applications in treating infections.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of thiadiazole compounds. Modifications in the substituents on the thiadiazole ring or the piperazine moiety can significantly influence their potency and selectivity.
Table 2: SAR Insights
Modification | Effect on Activity |
---|---|
Methoxy Group Positioning | Enhances solubility and receptor affinity |
Benzyl Thioether Variation | Alters cytotoxic potency against specific cancer types |
Case Studies
- Study by Alam et al. (2011) : This study evaluated various thiadiazole derivatives for anticancer activity. Compounds with similar structural features demonstrated significant growth inhibition in multiple cancer cell lines .
- Flefel et al. (2017) : Investigated the anticancer effects of thiadiazole thioglycosides on HepG-2 and PC-3 cell lines. The results indicated moderate-to-good anticancer activity, emphasizing the importance of structural modifications in enhancing efficacy .
Properties
IUPAC Name |
2-[(3,5-dimethoxyphenyl)methylsulfanyl]-5-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3,4-thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O3S2/c1-27-18-6-4-17(5-7-18)25-8-10-26(11-9-25)21-23-24-22(31-21)30-15-16-12-19(28-2)14-20(13-16)29-3/h4-7,12-14H,8-11,15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVSYGSAFVXOUGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C3=NN=C(S3)SCC4=CC(=CC(=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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